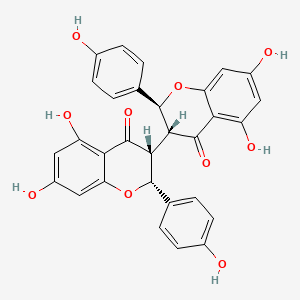
NeochamaejasmineB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neochamaejasmine B is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a toxic perennial herb widely distributed in Mongolia, Tibet, and northern parts of China . This compound has been studied for its various biological activities, including antiviral, antitumor, and antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neochamaejasmine B typically involves the extraction from the roots of Stellera chamaejasme L. using ethanol. The chemical structures are identified by nuclear magnetic resonance spectral data . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the extraction process is crucial for obtaining the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Neochamaejasmine B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has shown inhibitory effects on P-glycoprotein, indicating its potential for mixed types of competitive and non-competitive inhibition .
Common Reagents and Conditions
Common reagents used in the reactions involving Neochamaejasmine B include ethanol for extraction and various solvents for purification. The reaction conditions often involve controlled temperatures and pH levels to maintain the stability of the compound.
Major Products
The major products formed from the reactions of Neochamaejasmine B include its derivatives, which exhibit different biological activities. For example, its inhibitory effects on P-glycoprotein lead to the suppression of P-gp protein expression .
Wissenschaftliche Forschungsanwendungen
Neochamaejasmine B has been extensively studied for its scientific research applications in various fields:
Chemistry: Used as a model compound for studying biflavonoid structures and their interactions with other molecules.
Biology: Exhibits nematicidal activities against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus.
Industry: Utilized in the development of natural product-based pesticides due to its nematicidal properties.
Wirkmechanismus
The mechanism of action of Neochamaejasmine B involves its interaction with P-glycoprotein, leading to the inhibition of P-gp-mediated efflux in a concentration-dependent manner . This inhibition is likely a mixed type of competitive and non-competitive inhibition, as confirmed by molecular docking studies . The compound’s molecular targets include P-glycoprotein, and its pathways involve the suppression of P-gp protein expression and mRNA gene expression .
Vergleich Mit ähnlichen Verbindungen
Neochamaejasmine B is compared with other biflavonoids such as isoneochamaejasmine A. While both compounds exhibit nematicidal activities, Neochamaejasmine B displays better activity against nematodes under the same conditions . Other similar compounds include various flavonoids and coumarins, which also play roles in reducing toxicity and exhibiting biological activities .
Conclusion
Neochamaejasmine B is a biflavonoid compound with significant biological activities and potential applications in various fields. Its unique properties, including its inhibitory effects on P-glycoprotein and nematicidal activities, make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C30H22O10 |
|---|---|
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
(2S,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m0/s1 |
InChI-Schlüssel |
RNQBLQALVMHBKH-RPQLRNILSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


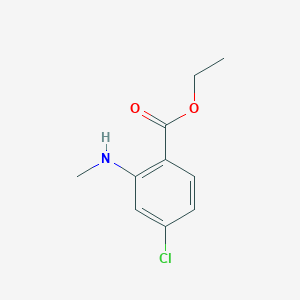
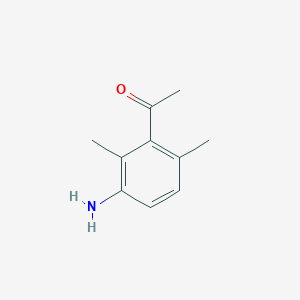
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
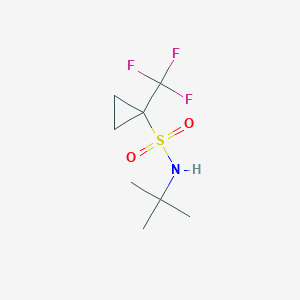
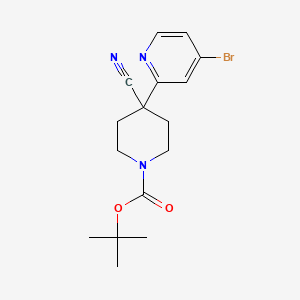
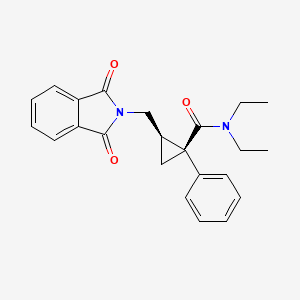

![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13094993.png)

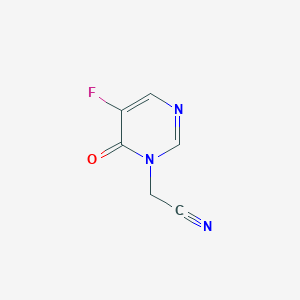
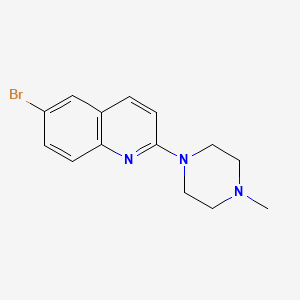
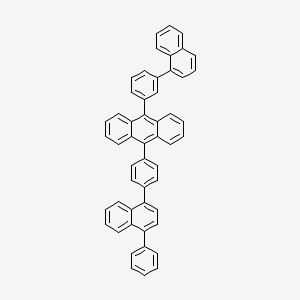
![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)
